Amino acid derivative useful for the treatment of Alzheimer's disease.
(S)-N-Boc-L-homoserine Ethyl Ester
CAS No.: 147325-09-5
Cat. No.: VC0022257
Molecular Formula: C11H21NO5
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147325-09-5 |
|---|---|
| Molecular Formula | C11H21NO5 |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | ethyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
| Standard InChI | InChI=1S/C11H21NO5/c1-5-16-9(14)8(6-7-13)12-10(15)17-11(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m0/s1 |
| Standard InChI Key | HTGDPHFPHJVSEC-QMMMGPOBSA-N |
| Isomeric SMILES | CCOC(=O)[C@H](CCO)NC(=O)OC(C)(C)C |
| SMILES | CCOC(=O)C(CCO)NC(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)C(CCO)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structure
(S)-N-Boc-L-homoserine Ethyl Ester is a protected amino acid derivative characterized by its unique chemical structure and properties. The compound features a protected amino group (via Boc protection) and an esterified carboxyl group, making it valuable for selective chemical transformations in organic synthesis .
Basic Information
| Property | Value |
|---|---|
| CAS Number | 147325-09-5 |
| Molecular Formula | C11H21NO5 |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | ethyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
| Synonyms | N-Boc-L-homoserine ethyl ester, (S)-N-Boc-homoserine ethyl ester |
The compound contains an L-homoserine core with two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the nitrogen and an ethyl ester on the carboxylic acid. The molecular structure maintains the (S) stereochemistry at the alpha carbon, which is critical for its biological activity and synthetic utility.
Physical Properties
The physical properties of (S)-N-Boc-L-homoserine Ethyl Ester are essential for understanding its behavior in various chemical reactions and formulations.
| Physical Property | Description |
|---|---|
| Physical State | Solid |
| Color | White to Pale Yellow |
| Melting Point | 54-56°C |
| Appearance | Off-White to Pale Yellow solid |
These physical characteristics make it suitable for various laboratory manipulations and synthesis procedures .
Solubility and Chemical Properties
Understanding the solubility profile of (S)-N-Boc-L-homoserine Ethyl Ester is crucial for its effective utilization in research and development.
Solubility Profile
| Solvent | Solubility |
|---|---|
| DMF | 25 mg/mL |
| DMSO | 25 mg/mL |
| Ethanol | 20 mg/mL |
| PBS (pH 7.2) | 3 mg/mL |
| Chloroform | Slightly soluble |
| Ethyl Acetate | Slightly soluble |
| Methanol | Slightly soluble |
The compound demonstrates excellent solubility in polar organic solvents like DMF and DMSO, while maintaining moderate solubility in ethanol. Its limited solubility in aqueous buffers like PBS indicates its predominantly hydrophobic nature, which is expected given its protecting groups .
Chemical Identifiers
For research and database purposes, the compound can be identified through various chemical notations:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C11H21NO5/c1-5-16-9(14)8(6-7-13)12-10(15)17-11(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m0/s1 |
| Standard InChIKey | HTGDPHFPHJVSEC-QMMMGPOBSA-N |
| Isomeric SMILES | CCOC(=O)C@HNC(=O)OC(C)(C)C |
| Canonical SMILES | OCCC@HC(OCC)=O |
These identifiers provide unique ways to reference the compound in chemical databases and literature, ensuring accurate identification across different research contexts .
| Storage Parameter | Recommendation |
|---|---|
| Temperature | -20°C |
| Container | Airtight, moisture-resistant |
| Long-term Storage | -80°C (for up to 6 months) |
| Short-term Storage | -20°C (for up to 1 month) |
These storage conditions help prevent degradation and maintain the compound's purity over time .
Synthetic Applications
(S)-N-Boc-L-homoserine Ethyl Ester serves as a versatile synthetic intermediate in various chemical transformations and the production of complex molecules.
Role in Peptide and Nucleic Acid Synthesis
One of the primary applications of (S)-N-Boc-L-homoserine Ethyl Ester is in the synthesis of oxy-peptide nucleic acids (ONAs). These modified nucleic acids have unique properties that make them valuable for various biological and therapeutic applications .
The compound serves as a monomer unit in ONA synthesis, providing:
-
A protected amino group for controlled coupling reactions
-
A free hydroxyl group for side-chain modifications
-
Stereochemical control essential for biological activity
Research by Kuwahara et al. demonstrated that monomers derived from (S)-N-Boc-L-homoserine Ethyl Ester can be incorporated into ONAs with ether linkages in the main chain and nucleobases on the side chains .
Synthesis of Unsaturated Caprolactams
Another significant application is in the synthesis of unsaturated caprolactams, which are important precursors in pharmaceutical and materials chemistry. Janey et al. reported using (S)-N-Boc-L-homoserine Ethyl Ester as a starting material in the Raney-Co mediated reductive cyclization of α,β-unsaturated nitriles to produce these valuable compounds .
Related Compounds and Derivatives
Understanding the structural relatives of (S)-N-Boc-L-homoserine Ethyl Ester provides insight into its chemical versatility and applications.
Tosylate Derivative
(S)-N-Boc-L-homoserine Ethyl Ester Tosylate (CAS: 1331892-89-7) is a closely related derivative with the molecular formula C18H27NO7S and molecular weight of 401.47 g/mol. This compound features a tosyl group at the hydroxyl position, making it an excellent leaving group for further synthetic transformations .
The tosylate derivative is particularly useful in:
-
Nucleophilic substitution reactions
-
Preparation of more complex amino acid derivatives
-
Synthesis of modified peptides and peptidomimetics
Precursor in Azidohomoalanine Synthesis
(S)-N-Boc-L-homoserine Ethyl Ester serves as a precursor in the synthesis of azidohomoalanine (AHA), a non-canonical amino acid used in bio-orthogonal chemistry and protein labeling. This synthetic route, described by Link et al., demonstrates the versatility of protected homoserine derivatives in creating functional amino acid analogs .
Analytical Characterization
Researchers often need to confirm the identity and purity of (S)-N-Boc-L-homoserine Ethyl Ester for their experiments.
| Supplier | Catalog Number | Price Range | Quantity |
|---|---|---|---|
| Cayman Chemical | 30547 | $116.00 | 25 mg |
| GlpBio | GC46354 | Variable | Various |
| LGC Standards | TRC-B656255-250MG | Variable | 250 mg |
These suppliers provide the compound with purity typically ≥95%, suitable for research applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume